3-Chloro-N-[(3-formylphenyl)methyl]propanamide
Description
3-Chloro-N-[(3-formylphenyl)methyl]propanamide is a chloro-substituted propanamide derivative characterized by a 3-formylbenzyl group attached to the amide nitrogen. Its molecular structure combines a reactive formyl moiety with a chloro-propanamide backbone, making it a versatile intermediate in organic synthesis and drug discovery. The formyl group (-CHO) at the 3-position of the benzyl substituent offers a site for further functionalization, such as condensation reactions, while the chlorine atom enhances electrophilicity and influences molecular interactions.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-chloro-N-[(3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c12-5-4-11(15)13-7-9-2-1-3-10(6-9)8-14/h1-3,6,8H,4-5,7H2,(H,13,15) |
InChI Key |
WUXSFZAPUACDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CNC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 3-formylbenzylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to ensure the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(3-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 3-Chloro-N-[(3-carboxyphenyl)methyl]propanamide
Reduction: 3-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Scientific Research Applications
- Chemistry 3-Chloro-N-[(3-formylphenyl)methyl]propanamide serves as a building block in the creation of complex organic molecules. The formyl group’s reactivity allows for further chemical modifications.
- Biology This compound is studied to understand its interactions with biological macromolecules, such as proteins and nucleic acids. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
- Medicine The potential anti-inflammatory properties of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide have been explored. In vitro studies suggest it can inhibit pro-inflammatory cytokines like IL-1β and TNF-α, indicating potential therapeutic applications for inflammatory conditions. The compound has also been studied for antimicrobial properties, with research indicating activity against various bacterial strains.
- Industry It is used in the creation of new materials and the optimization of chemical processes.
3-Chloro-N-[(3-formylphenyl)methyl]propanamide has potential anti-inflammatory and antimicrobial properties. Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines and may possess activity against various bacterial strains.
Anti-inflammatory Properties Preliminary investigations suggest that 3-Chloro-N-[(3-formylphenyl)methyl]propanamide exhibits anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells.
Antimicrobial Activity Research indicates that the compound may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Chemical Reactions
The compound undergoes various chemical reactions due to the presence of the formyl and chloro groups.
- Oxidation The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate () or chromium trioxide (). The major product formed is 3-Chloro-N-[(3-carboxyphenyl)methyl]propanamide.
- Reduction The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride () or lithium aluminum hydride (). The major product formed is 3-Chloro-N-[(3-hydroxyphenyl)methyl]propanamide.
- Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Various substituted derivatives are formed depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . Additionally, the chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Chloro-N-[(3-formylphenyl)methyl]propanamide with structurally related propanamide derivatives, focusing on substituents, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects on Reactivity: The formyl group in the target compound distinguishes it from analogs by enabling Schiff base formation or nucleophilic additions, which are absent in derivatives with non-aldehyde substituents (e.g., methyl, methoxy, or halogen groups) . Chlorine at the propanamide β-position is conserved across all compounds, contributing to electrophilicity and influencing intermolecular interactions (e.g., halogen bonding) .
Physicochemical Properties :
- Hydrophilicity : Sulfamoyl (in ) and hydroxyl groups () enhance water solubility, whereas methoxy () and isobutyl () groups increase lipophilicity. The formyl group offers moderate polarity.
- Stability : Fluorinated analogs () exhibit enhanced metabolic stability compared to hydroxylated derivatives, which may undergo oxidation .
Biological and Industrial Applications :
- Medicinal Chemistry : The ibuprofen-derived propanamide () highlights anti-inflammatory applications, while sulfamoyl-containing derivatives () are studied for cytotoxicity .
- Agrochemicals : Fluorobenzyl and methoxybenzyl variants () are explored as pesticide intermediates due to their stability and bioactivity .
- Materials Science : Methoxy-substituted propanamides () are used in crystallographic studies, leveraging their hydrogen-bonding patterns .
Synthetic Routes :
- Most propanamides are synthesized via acyl chloride-amine coupling (e.g., 3-chloropropionyl chloride reacting with substituted benzylamines) . The target compound likely follows a similar route using 3-formylbenzylamine.
Research Findings and Trends
- Cytotoxicity : 3-Chloro-N-(4-sulfamoylphenethyl)propanamide demonstrated dose-dependent cytotoxicity in vitro, attributed to the sulfonamide moiety’s interaction with cellular enzymes .
- Anti-Inflammatory Activity : The ibuprofen derivative () showed COX-2 inhibition comparable to parent drugs, emphasizing the role of propanamide scaffolds in NSAID development .
- Computational Insights : Studies on 3-chloro-N-(2-hydroxyphenyl)propanamide revealed strong hydrogen-bonding networks, critical for crystal engineering .
Biological Activity
3-Chloro-N-[(3-formylphenyl)methyl]propanamide is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological interactions, and pharmacological implications based on current research findings.
Chemical Structure and Properties
The molecular formula of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide is CHClNO, with a molecular weight of approximately 225.67 g/mol. The compound features a chloro group and a formyl-substituted phenyl moiety, which contribute to its unique reactivity and biological properties. The presence of the formyl group is particularly significant as it can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various pharmacological effects.
Synthesis
The synthesis of 3-Chloro-N-[(3-formylphenyl)methyl]propanamide typically involves the reaction of chloroacetic acid derivatives with appropriate amines and aldehydes. The following general synthetic route can be outlined:
- Starting Materials : Chloroacetic acid, 3-formylphenylmethylamine.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in an organic solvent such as ethanol or methanol.
- Purification : The product is purified through recrystallization or chromatography.
1. Anti-inflammatory Properties
Preliminary investigations suggest that 3-Chloro-N-[(3-formylphenyl)methyl]propanamide exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated microglial cells . This suggests potential therapeutic applications in treating inflammatory conditions.
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains have been reported, indicating moderate to good antimicrobial activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
3. Interaction with Biological Macromolecules
Interaction studies have shown that 3-Chloro-N-[(3-formylphenyl)methyl]propanamide can bind to various biological macromolecules, including proteins and nucleic acids. This interaction may lead to alterations in their functions, which is crucial for understanding the pharmacological effects of the compound.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to 3-Chloro-N-[(3-formylphenyl)methyl]propanamide, highlighting its potential as a pharmacological tool:
- A study on ureidopropanamide derivatives demonstrated anti-inflammatory effects in LPS-stimulated rat primary microglial cells, suggesting that similar structural motifs may enhance biological activity .
- Research on pyrazole biomolecules has shown promising anti-inflammatory and anticancer activities, indicating that modifications to the amide structure can yield compounds with significant therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
